molecular formula C6H9NO2S B1174192 N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline CAS No. 15419-44-0

N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline

Cat. No.: B1174192
CAS No.: 15419-44-0
InChI Key:
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Description

N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline is a chemical compound with the molecular formula C6H9NO2S It is known for its unique structure, which includes a cyclopentene ring attached to a carbaldehyde group and a 2,4-dinitrophenylhydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline typically involves the reaction of cyclopent-1-enecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopent-1-enecarboxylic acid derivatives.

    Reduction: Formation of cyclopent-1-enecarbaldehyde-(2,4-diaminophenylhydrazone).

    Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro groups can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopent-1-enecarbaldehyde-(2,4-diaminophenylhydrazone)
  • Cyclopent-1-enecarbaldehyde-(2,4-dinitrophenylhydrazone) derivatives

Uniqueness

N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline is unique due to its combination of a cyclopentene ring and a 2,4-dinitrophenylhydrazone moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

15419-44-0

Molecular Formula

C6H9NO2S

Molecular Weight

0

Synonyms

1-Cyclopentene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone

Origin of Product

United States

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